Cas no 700-06-1 (Indole-3-carbinol)

Indole-3-carbinol 化学的及び物理的性質
名前と識別子
-
- (1H-Indol-3-yl)methanol
- Indole-3-carbinol
- 3-(Hydroxymethyl)indole
- 3-Indolemethanol hydrate
- 1H-Indol-3-ylmethanol
- Indole-3-methanol
- 3-Indolemethanol
- 3-Hydroxymethylindole
- INDOLE-3-CARBINOL(P)
- INDOLE-3-CARBINOLE(RG)
- (1H-indol-3-yl)-methanol
- (1H-indole-3-yl)-methanol
- 3-hydroxymethyl-1H-indole
- 3-INDOLAMETHANOL
- 3-IndoleCarbinol
- 3-indolylcarbinol
- 3-INDOLYLMETHANOL
- I3C
- 1H-Indole-3-methanol
- Indinol
- Indole 3 carbinol
- 3-Indole methanol
- 1H-Indol-3-Yl-Methanol
- C9H9NO
- IVYPNXXAYMYVSP-UHFFFAOYSA-N
- Prevention 4 (indole-3-carbinol)
- C11E72455F
- indol-3-ylmeth
- SR-01000838318-3
- BRD-K01815685-001-07-2
- MFCD00005632
- NCGC00090701-06
- INDOLE-3-CARBINOL [WHO-DD]
- HMS1789O22
- CCRIS 3261
- KBio3_002949
- HMS2235E10
- Tox21_400055
- BRN 0121323
- 700-06-1
- AKOS001075120
- CCG-38786
- 3-Phenoxybenzylaminehydrochloride
- NCGC00090701-01
- SCHEMBL195520
- NCGC00090701-05
- Spectrum2_001710
- MLS001333161
- SW219849-1
- SR-01000838318
- SDCCGMLS-0065970.P002
- SMP2_000172
- HMS3369B02
- NCGC00090701-02
- I3C;3-Indolemethanol
- EINECS 211-836-2
- 1~{H}-indol-3-ylmethanol
- NSC 525801
- INDOLE-3-CARBINOL (I3C)
- s2313
- CHEMBL155625
- HMS3749E07
- FT-0615875
- HY-N0170
- SPBio_001700
- UNII-C11E72455F
- Indole 3-carbinol
- Spectrum3_001973
- Z85923165
- A9256
- AC-7583
- NSC525801
- GS-0916
- SY015976
- NSC-525801
- EN300-18594
- A836732
- HMS3651I18
- SPECTRUM1505320
- MLS001333162
- SDCCGMLS-0065970.P001
- BRD-K01815685-001-02-3
- HSCI1_000097
- DTXSID7031458
- I0496
- I-2100
- SB14958
- DTXCID5011458
- AI3-60090
- INDOLE-3-CARBINOL [VANDF]
- CHEBI:24814
- Q1770257
- GTPL10047
- BCP00087
- CS-7780
- NCGC00090701-04
- NCGC00090701-07
- FXK
- SMR000385784
- CAS-700-06-1
- DB12881
- NS00005466
- BSPBio_003573
- NCGC00090701-03
- Indole-3-methanol;3-Indole methanol
- MLSMR
- BRD-K01815685-001-15-5
- DB-228661
- 5-21-03-00045 (Beilstein Handbook Reference)
- 1H-Indole-3-methanol (9CI)
- DB-011567
- I3C cpd
- methanol, indol-3-yl-
-
- MDL: MFCD00005632
- インチ: 1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2
- InChIKey: IVYPNXXAYMYVSP-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12
- BRN: 0121323
計算された属性
- せいみつぶんしりょう: 147.06800
- どういたいしつりょう: 147.068414
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色結晶
- 密度みつど: 1.1135 (rough estimate)
- ゆうかいてん: 96-99 °C (lit.)
- ふってん: 360.6℃ at 760 mmHg
- フラッシュポイント: 171.9oC
- 屈折率: 1.5670 (estimate)
- あんていせい: 2-80C
- PSA: 36.02000
- LogP: 1.66020
- ようかいせい: まだ確定していません。
Indole-3-carbinol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/38
- セキュリティの説明: S26-S36
- RTECS番号:NL9483000
-
危険物標識:
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R36/38
Indole-3-carbinol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Indole-3-carbinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18594-0.5g |
(1H-indol-3-yl)methanol |
700-06-1 | 95% | 0.5g |
$19.0 | 2023-09-18 | |
Enamine | EN300-18594-2.5g |
(1H-indol-3-yl)methanol |
700-06-1 | 95% | 2.5g |
$25.0 | 2023-09-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202662D-1kg |
Indole-3-carbinol, |
700-06-1 | ≥96% | 1kg |
¥7461.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202662B-100g |
Indole-3-carbinol, |
700-06-1 | ≥96% | 100g |
¥1053.00 | 2023-09-05 | |
Ambeed | A135866-250mg |
(1H-Indol-3-yl)methanol |
700-06-1 | 98% | 250mg |
$5.0 | 2025-02-20 | |
Key Organics Ltd | GS-0916-10MG |
INDOLE-3-CARBINOL (I3C) |
700-06-1 | >95% | 10mg |
£51.00 | 2025-02-08 | |
Ambeed | A135866-1g |
(1H-Indol-3-yl)methanol |
700-06-1 | 98% | 1g |
$9.0 | 2025-02-20 | |
abcr | AB137178-100 g |
3-Indolemethanol, 95%; . |
700-06-1 | 95% | 100g |
€162.30 | 2023-05-09 | |
abcr | AB137178-25 g |
3-Indolemethanol, 95%; . |
700-06-1 | 95% | 25g |
€94.20 | 2023-05-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018118-5g |
Indole-3-carbinol |
700-06-1 | 96% | 5g |
¥43 | 2024-05-22 |
Indole-3-carbinol サプライヤー
Indole-3-carbinol 関連文献
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1. Oxidation chemistry of indole-3-methanolRajendra N. Goyal,Anil Kumar,Priyanka Gupta J. Chem. Soc. Perkin Trans. 2 2001 618
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R. B. Cope,C. Loehr,R. Dashwood,N. I. Kerkvliet Photochem. Photobiol. Sci. 2006 5 499
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Sengodagounder Muthusamy,Alagesan Balasubramani,Eringathodi Suresh Org. Biomol. Chem. 2018 16 756
-
4. Cyclopenta[b]indoles. Part 1. Synthesis of cyclopenta[b]indoles by formal [3 + 2] addition of indolylmethyl cations to alkenesCarrie-Ann Harrison,Ralf Leineweber,Christopher J. Moody,Jonathan M. J. Williams J. Chem. Soc. Perkin Trans. 1 1995 1127
-
Sandip Kundal,Gopal Rana,Abhishek Kar,Umasish Jana Org. Biomol. Chem. 2022 20 5234
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Korbua Chaisiwamongkhol,Apichai Phonchai,Sunisa Pon-in,Thanthapatra Bunchuay,Warakorn Limbut Anal. Methods 2022 14 3366
-
Apichai Phonchai,Prapin Wilairat,Rattikan Chantiwas Anal. Methods 2016 8 637
-
Dorota Klejn,Piotr Luliński,Dorota Maciejewska RSC Adv. 2016 6 108801
-
Ananya Pradhan,Madhubanti Bepari,Pralay Maity,Sib Sankar Roy,Sumita Roy,Sujata Maiti Choudhury RSC Adv. 2016 6 56435
Indole-3-carbinolに関する追加情報
Indole-3-carbinol: A Comprehensive Overview of Its Chemical Profile and Recent Research Applications
Indole-3-carbinol (CAS No. 700-06-1) is a naturally occurring organic compound that has garnered significant attention in the field of pharmaceuticals and biochemistry due to its diverse biological activities. This compound, derived from the metabolism of dietary indoles found in cruciferous vegetables such as broccoli and cabbage, has been extensively studied for its potential health benefits. The structural uniqueness of Indole-3-carbinol lies in its indole ring system, which is coupled with a carbonyl group, making it a versatile scaffold for various biochemical interactions.
The chemical structure of Indole-3-carbinol (CAS No. 700-06-1) can be described as a benzene ring substituted with an indole moiety at the 3-position and a hydroxymethyl group at the 2-position. This configuration allows for multiple possible functionalization pathways, enabling its incorporation into various synthetic derivatives that enhance its pharmacological properties. The compound's solubility in both polar and non-polar solvents makes it suitable for a wide range of applications, from in vitro assays to in vivo studies.
Recent research has highlighted the role of Indole-3-carbinol in modulating cellular signaling pathways associated with cancer prevention and inflammation reduction. Studies have demonstrated that Indole-3-carbinol can induce apoptosis in certain cancer cell lines by activating stress-responsive pathways such as p53 and caspase-dependent mechanisms. Additionally, its ability to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis, has made it a subject of interest in the development of therapies for hormone-sensitive cancers.
In the realm of inflammation research, Indole-3-carbinol has been shown to exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly relevant in the context of chronic inflammatory diseases, where Indole-3-carbinol may serve as a potential therapeutic agent. The compound's interaction with nuclear receptors, particularly the aryl hydrocarbon receptor (AhR), has been identified as a key mechanism underlying its biological effects.
The synthesis of Indole-3-carbinol (CAS No. 700-06-1) can be achieved through various chemical pathways, including condensation reactions between tryptophan derivatives and glyoxaline. Advances in synthetic methodologies have enabled the production of high-purity Indole-3-carbinol, which is essential for rigorous pharmacological testing. The development of novel synthetic routes has also facilitated the creation of enantiomerically pure forms of Indole-3-carbinol, allowing researchers to investigate stereo-specific effects on biological targets.
One of the most compelling aspects of Indole-3-carbinol research is its potential role in epigenetic regulation. Studies have suggested that Indole-3-carbinol can influence histone deacetylase activity, thereby affecting gene expression patterns associated with various diseases. This epigenetic modulation capability positions Indole-3-carbinol as a candidate for therapeutic strategies aimed at reprogramming disease-specific cellular states.
The safety profile of Indole-3-carbinol (CAS No. 700-06-1) has been evaluated through preclinical studies, which have indicated low toxicity at therapeutic doses. However, further research is needed to fully understand long-term effects and potential side interactions with other compounds. The compound's bioavailability can be influenced by factors such as diet and gut microbiota composition, highlighting the importance of personalized medicine approaches when incorporating Indole-3-carbinol into therapeutic regimens.
Future directions in Indole-3-carbinol research may include exploring its synergistic effects with other bioactive compounds found in natural products. Combining Indole-3-carbinol with polyphenols or other phytochemicals could potentially enhance its therapeutic efficacy while minimizing adverse effects. Additionally, investigating the compound's mechanisms in different disease models will provide deeper insights into its clinical applicability.
The growing body of evidence supporting the health benefits of Indole-3-carbinol underscores its significance as a pharmacologically active compound. As research continues to uncover new applications and refine synthetic methods, Indole-3-carbinol is poised to play a crucial role in developing innovative treatments for various health conditions. The intersection of chemistry and biology continues to reveal the remarkable potential inherent in natural products like Indole-3-carbinol, offering hope for future advancements in human health.
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